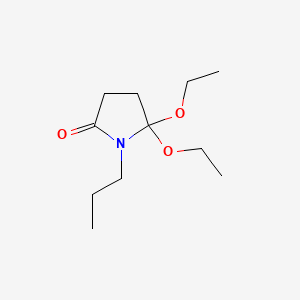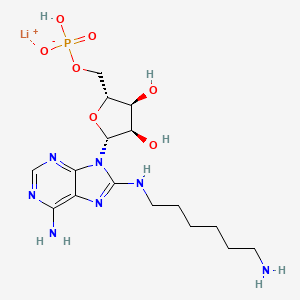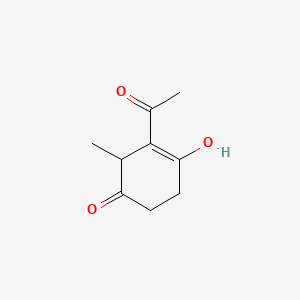
3-Acetyl-4-hydroxy-2-methylcyclohex-3-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-4-hydroxy-2-methylcyclohex-3-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with acetyl, hydroxy, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-hydroxy-2-methylcyclohex-3-en-1-one can be achieved through several methods. One common approach involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative. Another method includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid. Additionally, cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid can also yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of chromium trioxide in acetic acid is a common industrial method due to its efficiency and relatively straightforward reaction conditions.
化学反应分析
Types of Reactions
3-Acetyl-4-hydroxy-2-methylcyclohex-3-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols
科学研究应用
3-Acetyl-4-hydroxy-2-methylcyclohex-3-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 3-Acetyl-4-hydroxy-2-methylcyclohex-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-Acetyl-4-hydroxy-2,1-benzothiazine: This compound has similar structural features and is studied for its herbicidal activity.
3-Acetyl-4-hydroxyquinolin-2(1H)-one: Known for its diverse pharmacological properties, including antimicrobial and anticancer activities.
Uniqueness
3-Acetyl-4-hydroxy-2-methylcyclohex-3-en-1-one is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties
属性
分子式 |
C9H12O3 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC 名称 |
3-acetyl-4-hydroxy-2-methylcyclohex-3-en-1-one |
InChI |
InChI=1S/C9H12O3/c1-5-7(11)3-4-8(12)9(5)6(2)10/h5,12H,3-4H2,1-2H3 |
InChI 键 |
JRGWAXMVRTYUKV-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)CCC(=C1C(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


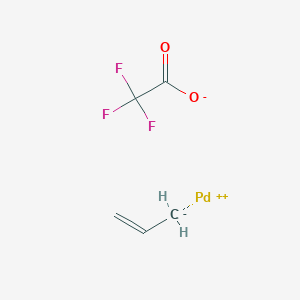
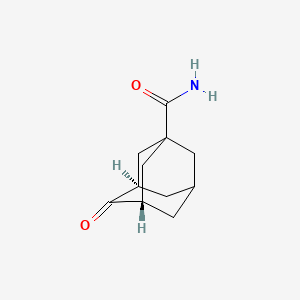

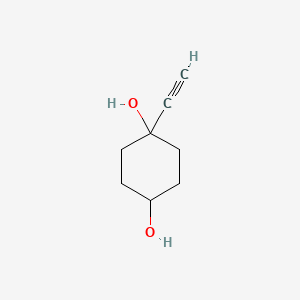
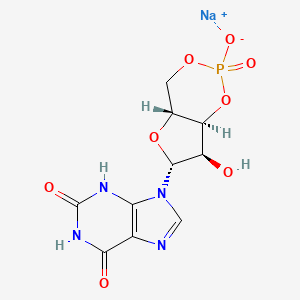
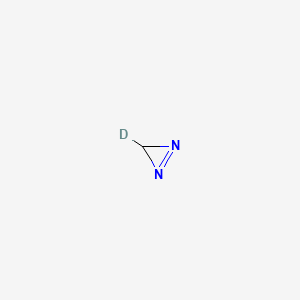
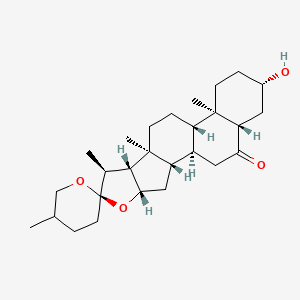

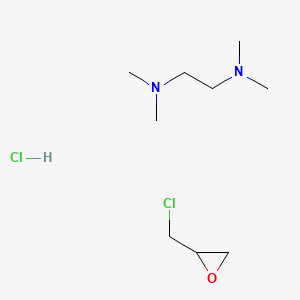
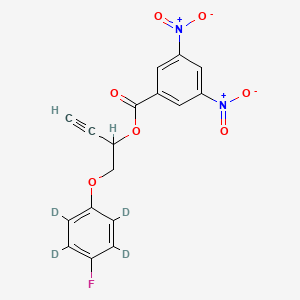
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
![4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)
